molecular formula C10H16O3Si B097134 Trimethoxy(p-tolyl)silane CAS No. 17873-01-7

Trimethoxy(p-tolyl)silane

Cat. No.: B097134
CAS No.: 17873-01-7
M. Wt: 212.32 g/mol
InChI Key: XQEGZYAXBCFSBS-UHFFFAOYSA-N
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Description

Trimethoxy(p-tolyl)silane, also known as trimethoxy(4-methylphenyl)silane, is an organosilicon compound with the molecular formula C10H16O3Si. It is a colorless to almost colorless liquid that is used in various chemical applications due to its unique properties. The compound is characterized by the presence of a silicon atom bonded to three methoxy groups and a p-tolyl group (a benzene ring with a methyl group at the para position).

Scientific Research Applications

Trimethoxy(p-tolyl)silane has a wide range of applications in scientific research and industry:

    Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.

    Biology: It is employed in the modification of biomolecules and surfaces to introduce silicon-containing functional groups.

    Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical devices.

    Industry: It is used in the production of silicone resins, coatings, adhesives, and sealants. Its ability to form strong bonds with inorganic surfaces makes it valuable in the manufacture of composite materials.

Safety and Hazards

Trimethoxy(p-tolyl)silane can cause skin and eye irritation . It is very toxic by ingestion, inhalation, or skin absorption . It is also flammable and may be corrosive to skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethoxy(p-tolyl)silane can be synthesized through several methods. One common method involves the reaction of p-tolylmagnesium bromide with silicon tetrachloride, followed by methanolysis. The reaction can be represented as follows:

p-TolylMgBr+SiCl4p-TolylSiCl3+MgBrCl\text{p-TolylMgBr} + \text{SiCl}_4 \rightarrow \text{p-TolylSiCl}_3 + \text{MgBrCl} p-TolylMgBr+SiCl4​→p-TolylSiCl3​+MgBrCl

p-TolylSiCl3+3CH3OHp-TolylSi(OCH3)3+3HCl\text{p-TolylSiCl}_3 + 3\text{CH}_3\text{OH} \rightarrow \text{p-TolylSi(OCH}_3)_3 + 3\text{HCl} p-TolylSiCl3​+3CH3​OH→p-TolylSi(OCH3​)3​+3HCl

The reaction is typically carried out under an inert atmosphere to prevent the hydrolysis of silicon tetrachloride and the resulting intermediates.

Industrial Production Methods

In industrial settings, this compound is produced using a continuous flow reactor where the reactants are fed into the reactor at controlled rates. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Trimethoxy(p-tolyl)silane undergoes various chemical reactions, including hydrolysis, condensation, and substitution reactions.

  • Hydrolysis: : In the presence of water, this compound hydrolyzes to form silanols and methanol.

    p-TolylSi(OCH3)3+3H2Op-TolylSi(OH)3+3CH3OH\text{p-TolylSi(OCH}_3)_3 + 3\text{H}_2\text{O} \rightarrow \text{p-TolylSi(OH)}_3 + 3\text{CH}_3\text{OH} p-TolylSi(OCH3​)3​+3H2​O→p-TolylSi(OH)3​+3CH3​OH

  • Condensation: : The silanols formed from hydrolysis can further condense to form siloxane bonds.

    2p-TolylSi(OH)3p-TolylSi-O-Si(p-Tolyl)+3H2O2\text{p-TolylSi(OH)}_3 \rightarrow \text{p-TolylSi-O-Si(p-Tolyl)} + 3\text{H}_2\text{O} 2p-TolylSi(OH)3​→p-TolylSi-O-Si(p-Tolyl)+3H2​O

  • Substitution: : this compound can undergo substitution reactions with nucleophiles such as amines and alcohols, replacing the methoxy groups with other functional groups.

Common Reagents and Conditions

    Hydrolysis: Water, acidic or basic conditions.

    Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.

    Substitution: Nucleophiles like amines, alcohols, and thiols under mild to moderate conditions.

Major Products

    Hydrolysis: Silanols and methanol.

    Condensation: Siloxanes and water.

    Substitution: Various organosilicon compounds depending on the nucleophile used.

Comparison with Similar Compounds

Trimethoxy(p-tolyl)silane can be compared with other organosilicon compounds such as trimethoxysilane and triethoxysilane. While all these compounds contain silicon bonded to alkoxy groups, this compound is unique due to the presence of the p-tolyl group, which imparts different reactivity and properties.

Similar Compounds

    Trimethoxysilane (HSi(OCH3)3): Contains a silicon atom bonded to three methoxy groups and a hydrogen atom.

    Triethoxysilane (HSi(OC2H5)3): Contains a silicon atom bonded to three ethoxy groups and a hydrogen atom.

    Phenyltrimethoxysilane (C6H5Si(OCH3)3): Contains a silicon atom bonded to three methoxy groups and a phenyl group.

The presence of the p-tolyl group in this compound makes it more hydrophobic and can influence its reactivity compared to other similar compounds.

Properties

IUPAC Name

trimethoxy-(4-methylphenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3Si/c1-9-5-7-10(8-6-9)14(11-2,12-3)13-4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQEGZYAXBCFSBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)[Si](OC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375284
Record name Trimethoxy(p-tolyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17873-01-7
Record name Trimethoxy(p-tolyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trimethoxy(p-tolyl)silane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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